molecular formula C9H11BO5 B035915 2,6-Dimethoxy-4-formylphenylboronic acid CAS No. 1256355-34-6

2,6-Dimethoxy-4-formylphenylboronic acid

Cat. No. B035915
M. Wt: 209.99 g/mol
InChI Key: SNAHFCPYLSJIAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-diformylphenylboronic acid and its derivatives has been explored in various studies. Adamczyk-Woźniak et al. (2015) describe the synthesis and characterization of novel 2,6-disubstituted phenylboronic compounds, including 2,6-diformylphenylboronic acid. This compound was synthesized and characterized in both the solid state and in solution, showcasing an unusual structural pattern with the formation of intermolecular hydrogen bonds by B(OH)2 and CHO groups as well as water molecules (Adamczyk-Woźniak et al., 2015).

Molecular Structure Analysis

The molecular structure of 2,6-dimethoxyphenylboronic acid has been studied through various analytical techniques. Alver & Parlak (2010) conducted FT-IR, Raman, liquid–solid state NMR, and XRD spectroscopic methods to study the possible stable forms and molecular structures of 2,6-dimethoxyphenylboronic acid (Alver & Parlak, 2010).

Chemical Reactions and Properties

Chemical reactions involving 2,6-dimethoxy-4-formylphenylboronic acid often lead to the formation of benzoxaboroles and other boron-containing heterocycles. Adamczyk-Woźniak et al. (2010) reported that the reaction of 2-formylphenylboronic acid with secondary amines forms different products depending on the amine's structure, including 3-amino-substituted benzoxaboroles (Adamczyk-Woźniak et al., 2010).

Physical Properties Analysis

The physical properties of 2,6-dimethoxyphenylboronic acid, including its crystallization behavior and polymorphism, have been explored by Semjonova & Be̅rziṇš (2022). They found that surfactants can facilitate the crystallization of metastable forms of this compound, demonstrating the compound's interesting crystallization behavior under different conditions (Semjonova & Be̅rziṇš, 2022).

Chemical Properties Analysis

The chemical properties of 2,6-dimethoxy-4-formylphenylboronic acid, particularly its reactivity and interaction with various reagents, have been the subject of detailed study. The work by Alver & Parlak (2010) on 2,6-dimethoxyphenylboronic acid provides insight into the compound's vibrational wavenumbers and chemical shifts through experimental and theoretical methods, shedding light on its chemical behavior (Alver & Parlak, 2010).

properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAHFCPYLSJIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400740
Record name 2,6-Dimethoxy-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-formylphenylboronic acid

CAS RN

1256355-34-6
Record name 2,6-Dimethoxy-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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